![molecular formula C9H6Br2ClN3O2S B2365184 3,5-Dibrom-1-{[(4-Chlorphenyl)sulfonyl]methyl}-1H-1,2,4-triazol CAS No. 320424-30-4](/img/structure/B2365184.png)

3,5-Dibrom-1-{[(4-Chlorphenyl)sulfonyl]methyl}-1H-1,2,4-triazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

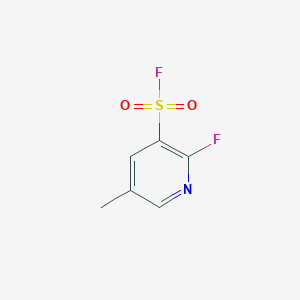

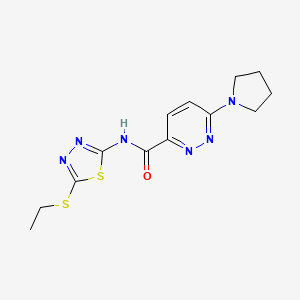

“3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” is a chemical compound that belongs to the family of 1,2,4-triazoles . Triazoles are important structural moieties of many pharmaceutical drugs and can also act as ligands to form coordination complexes with transition metal ions .

Molecular Structure Analysis

The molecular structure of “3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” includes a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . It also contains bromine and chlorine atoms, as well as a sulfonyl group attached to a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” are not detailed in the retrieved papers, 1,2,4-triazoles are known to participate in various synthetic reactions. For instance, they can accept and transfer acyl groups, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole”, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .Wissenschaftliche Forschungsanwendungen

- 3-Brom-1H-1,2,4-triazol dient als Ligand für Übergangsmetalle und bildet Koordinationskomplexe. Forscher untersuchen seine Fähigkeit, an Metallionen zu binden, was sich auf die Reaktivität und das katalytische Verhalten auswirkt .

- Diese Verbindung gehört zu einer Familie von 1,2,4-Triazolen, die in der Lage sind, Acylgruppen während synthetischer Reaktionen aufzunehmen und zu übertragen. Speziell fungiert sie als nützlicher Katalysator für die Estersynthese, wie z. B. die Herstellung von 2,2-Dimethylacetoessigsäureethylester .

- 3-Brom-1-methyl-1H-1,2,4-triazol (ein Derivat) dient als Zwischenprodukt bei der Synthese von substituierten Triazolen. Forscher nutzen es, um auf vielfältige Triazol-basierte Verbindungen mit potenziellen biologischen Aktivitäten zuzugreifen .

- 3,5-Dibrom-1H-1,2,4-triazol findet Anwendung in der organischen Synthese. Seine einzigartige Struktur ermöglicht die Einführung von funktionellen Gruppen, was es wertvoll für die Gestaltung neuartiger Moleküle macht .

Übergangsmetallkomplexe und Koordinationschemie

Katalyse bei der Estersynthese

Zwischenprodukt für substituierte Triazole

Organische Synthese

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications, such as their use in the development of new pharmaceutical drugs .

Wirkmechanismus

Target of Action

It is known that 1,2,4-triazole derivatives have been used as ligands for transition metals to create coordination complexes .

Mode of Action

It is known that 1,2,4-triazole derivatives can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

It is known that 1,2,4-triazole derivatives can participate in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Biochemische Analyse

Biochemical Properties

3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes, proteins, and other biomolecules through its bromine and sulfonyl groups, which can form covalent bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways.

Cellular Effects

The effects of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytotoxicity of certain cell lines, demonstrating potential as a therapeutic agent . The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and signal transduction.

Molecular Mechanism

At the molecular level, 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues or by coordinating with metal ions in metalloenzymes . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and disrupt normal physiological functions.

Metabolic Pathways

3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing the levels of metabolites and the flux of metabolic pathways . The compound’s ability to modulate enzyme activity can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and the extent of its effects on cellular processes.

Subcellular Localization

The subcellular localization of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biochemical activity

Eigenschaften

IUPAC Name |

3,5-dibromo-1-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2ClN3O2S/c10-8-13-9(11)15(14-8)5-18(16,17)7-3-1-6(12)2-4-7/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVSWNMUQBZUKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CN2C(=NC(=N2)Br)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)

![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2365112.png)

![4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzenesulfonamide](/img/structure/B2365117.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2365120.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)